Bacteriocin sublancin-168
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLGKAQCAALWLQCASGGTIGCGGGAVACQNYRQFCR |
Origin of Product |
United States |
Genetic and Biosynthetic Pathways of Bacteriocin Sublancin 168
The sun Operon and Associated Biosynthetic Gene Clusters
The genetic blueprint for sublancin 168 production is encapsulated within the sun operon, a component of the SPβ prophage integrated into the Bacillus subtilis 168 chromosome. nih.govsemanticscholar.orgasm.org This operon houses the necessary genes that orchestrate the synthesis, modification, and export of sublancin 168.
Organization of the sun Locus within the SPβ Prophage
The sublancin biosynthetic gene cluster is a well-organized unit responsible for producing this distinct glycopeptide. d-nb.info The core of this cluster includes the precursor peptide gene (sunA), a glycosyltransferase gene (sunS), two thiol-disulfide oxidoreductase genes (bdbA and bdbB), and an ABC transporter gene (sunT). semanticscholar.orgd-nb.inforesearchgate.net Additionally, a gene conferring immunity to the producing organism, sunI, is located upstream of this main operon. d-nb.inforesearchgate.net The entire gene cluster, including sunA, sunT, bdbA, sunS, and bdbB, is transcribed as a single unit (monocistron). d-nb.info
Table 1: Genes in the Sublancin 168 Biosynthetic Gene Cluster
| Gene | Function | Product |
|---|---|---|
| sunA | Encodes the precursor peptide | Pre-sublancin |
| sunS | S-glycosyltransferase | SunS |
| bdbA | Thiol-disulfide oxidoreductase | BdbA |
| bdbB | Thiol-disulfide oxidoreductase | BdbB |
| sunT | ABC transporter and protease | SunT |
| sunI | Immunity protein | SunI |
Characterization of the Precursor Peptide Gene (sunA)
The sunA gene is the foundational element of the sun operon, encoding the precursor peptide of sublancin 168. uni-goettingen.descispace.com This precursor, also named SunA, is a 56-amino-acid polypeptide. uni-goettingen.deuniprot.org It is composed of a 19-residue leader peptide and a 37-residue core peptide that undergoes extensive post-translational modifications to become the mature bacteriocin (B1578144). researchgate.netresearchgate.net The leader peptide contains a characteristic double-glycine motif, which is a recognition site for processing enzymes. researchgate.netgoogle.com
Table 2: Properties of the SunA Precursor Peptide
| Property | Value |
|---|---|
| Locus | BSU_21480 |
| Protein Length | 56 amino acids |
| Gene Length | 171 base pairs |
| Molecular Weight | 5.85 kDa |
| Isoelectric Point | 7.96 |
Data sourced from SubtiWiki uni-goettingen.de
Post-translational Modification Enzymes and Processes
The transformation of the inert SunA precursor into the active sublancin 168 molecule is a multi-step process involving several key enzymes that catalyze specific modifications.
Role of S-Glycosyltransferase (SunS) in Glycosylation
A crucial and defining modification in sublancin 168 biosynthesis is the attachment of a sugar moiety, a process known as glycosylation. This reaction is catalyzed by the S-glycosyltransferase enzyme, SunS. acs.orgnih.gov SunS specifically attaches a glucose molecule to the cysteine residue at position 22 (Cys22) of the SunA precursor peptide. nih.govscispace.comacs.org This S-linked glycosylation is a rare modification and is essential for the proper folding and, consequently, the antimicrobial activity of sublancin. acs.orgnih.govacs.org Studies have shown that SunS can utilize a variety of nucleotide sugars, demonstrating a degree of substrate flexibility. acs.orgacs.org The enzyme recognizes an α-helical structure N-terminal to the Cys22 residue, which is located in a flexible loop region of the precursor peptide. acs.orgnih.gov
Function of Thiol-Disulfide Oxidoreductases (BdbAB) in Disulfide Bond Formation
Mature sublancin 168 possesses two disulfide bonds that are critical for its structural integrity and function. nih.govnih.gov The formation of these bonds is facilitated by a pair of thiol-disulfide oxidoreductases, BdbA and BdbB. scispace.comnih.govresearchgate.net While both genes, bdbA and bdbB, are present in the operon, research indicates that BdbB is the primary enzyme required for the production of active sublancin 168. nih.govresearchgate.net BdbA, on the other hand, does not appear to be essential for this process. nih.govresearchgate.net These enzymes catalyze the oxidative folding of the peptide, ensuring the correct pairing of cysteine residues to form the disulfide bridges. nih.gov
Mechanism of Leader Peptide Processing and Export by the ABC Transporter (SunT)
The final steps in the biosynthesis of sublancin 168 involve the cleavage of the leader peptide and the export of the mature bacteriocin from the cell. Both of these functions are carried out by a single, bifunctional protein called SunT. acs.orgnih.govuni-goettingen.de SunT is an ATP-binding cassette (ABC) transporter that possesses a proteolytic domain. researchgate.netgoogle.comnih.gov This N-terminal proteolytic domain is responsible for recognizing and cleaving the double-glycine motif in the SunA precursor, thereby removing the 19-amino-acid leader peptide. researchgate.netgoogle.com Concurrently, the transporter domain of SunT utilizes the energy from ATP hydrolysis to export the now mature and active sublancin 168 across the cell membrane into the extracellular environment. asm.orgnih.govcusabio.com
Regulation of Sublancin-168 Biosynthesis
The production of bacteriocin sublancin-168 in Bacillus subtilis is a tightly controlled process, governed by a complex and multi-layered regulatory network. This intricate system ensures that the bacteriocin is synthesized under appropriate conditions, such as the transition from vegetative growth to the stationary phase, and in response to cell density and environmental stress. asm.org The regulation primarily occurs at the transcriptional level, centering on the sunA gene, which encodes the sublancin precursor peptide. d-nb.infonih.gov This network involves a sophisticated interplay of repressors, activators, and specialized sigma factors.
A key aspect of this regulation is the differential expression of the synthesis and immunity genes. While the sunA gene is expressed heterogeneously within a population, the immunity gene, sunI, is expressed homogeneously and constitutively. researchgate.netresearchgate.net This strategy ensures that even cells not actively producing the bacteriocin are protected from its lethal effects, providing a mutualistic benefit to the entire bacterial population and ensuring stable maintenance of the prophage that encodes these genes. researchgate.net
The central regulatory mechanism involves at least five key transcriptional regulators: AbrB, Abh, Rok, YvrG, and YvrH. nih.gov Additionally, extracytoplasmic function (ECF) sigma factors play a critical role in initiating the biosynthetic cascade. asm.org
Key Regulatory Proteins and Their Functions
The regulation of sublancin-168 biosynthesis is orchestrated by several key proteins that act as either repressors or activators. The functions of these regulatory elements are summarized in the table below.
| Regulator | Type | Function | References |
| AbrB | Repressor | A global transition-state regulator that directly binds to the sunA promoter region, repressing its transcription during vegetative growth. | asm.orgnih.govresearchgate.net |
| Abh | Activator | A paralog of AbrB that antagonizes AbrB-mediated repression by binding to an overlapping site on the sunA promoter. Its expression is controlled by σX and σM. | asm.orgnih.govresearchgate.net |
| Rok | Repressor | Binds to the sunA promoter region and represses the transcription of sunA and sunT. | asm.orgd-nb.infonih.gov |
| σX & σM | Activators | Extracytoplasmic function (ECF) sigma factors that are the primary drivers of sublancin synthesis by activating the transcription of the activator protein Abh. | asm.orgnih.gov |
| Spo0A | Indirect Activator | The master regulator of sporulation. Its increased activity during nutrient limitation leads to the repression of AbrB, thereby indirectly promoting sunA expression. | asm.orgresearchgate.net |
| YvrG & YvrH | Activators | A two-component signal transduction system that positively regulates the transcriptional units of both sunA and the downstream processing genes (sunT–bdbA–sunS–bdbB). | d-nb.infonih.gov |
| SunI | Immunity Protein | Provides immunity to sublancin-168. It is expressed constitutively to protect the host cells. | researchgate.netresearchgate.netnih.gov |
The regulatory cascade is initiated as B. subtilis enters the transition phase. Nutrient limitation leads to the phosphorylation and activation of Spo0A, the master regulator of sporulation. asm.org Activated Spo0A represses the expression of AbrB, a key repressor of transition-state genes, including sunA. asm.orgresearchgate.net
Simultaneously, cell envelope stress induces the activity of the ECF sigma factors σX and, to a lesser extent, σM. asm.org These sigma factors are crucial as they drive the transcription of abh, which encodes the activator protein Abh. asm.org Abh acts as a direct antagonist to the remaining AbrB, binding to an overlapping region in the sunA promoter and counteracting the repression. asm.orgnih.gov The deletion of both sigM and sigX completely abolishes sublancin production, but this can be rescued by the artificial expression of abh. asm.org
Another layer of repression is provided by Rok, which also binds to the sunA promoter region. asm.orgd-nb.infonih.gov The two-component system YvrG-YvrH adds a further level of positive control, activating the transcription of both the sunA precursor gene and the downstream genes required for its modification and transport. d-nb.infonih.gov This complex interplay of repressors and activators fine-tunes the production of sublancin-168, linking it to the physiological state of the cell and environmental cues.
Structural Biology and Functional Architecture of Bacteriocin Sublancin 168
Three-Dimensional Solution Structure Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
The high-resolution, three-dimensional solution structure of sublancin-168 was determined using nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.orgnih.gov To facilitate this, wild-type, uniformly ¹⁵N-labeled, and ¹³C/¹⁵N-labeled sublancin were produced by culturing B. subtilis 168 in specialized minimal media and purified using reversed-phase chromatography. nih.govacs.org
The structure was solved using a comprehensive suite of NMR experiments that provided 628 structural constraints. nih.gov The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum was foundational, yielding 36 amide backbone signals and 10 side chain nitrogen resonances. nih.govacs.org A variety of multidimensional NMR techniques were employed to assign all resonances and determine the final structure. nih.govacs.org
| Experiment Type | Dimensionality | Purpose |
|---|---|---|
| HNCA | 3D ¹H-¹³C-¹⁵N | Backbone assignment |
| CBCA(CO)NH | 3D ¹H-¹³C-¹⁵N | Backbone assignment |
| HSQC | 2D ¹H-¹⁵N / ¹H-¹³C | Correlation of directly bonded nuclei |
| HSQC-NOESY | 3D ¹⁵N | Through-space proton-proton correlations |
| HSQC-TOCSY | 3D ¹⁵N | Through-bond proton-proton correlations within a spin system |
| TOCSY | 2D ¹H-¹H | Through-bond proton-proton correlations |
| NOESY | 2D ¹H-¹H | Through-space proton-proton correlations for distance restraints |
| HNHA | 3D ¹⁵N | Measurement of J-couplings for dihedral angle restraints |
| DQCOSY | - | Correlation of coupled spins |
Analysis of Secondary and Tertiary Structural Motifs
The NMR structure revealed that sublancin-168 adopts a highly compact, helix-loop-helix architecture. researchgate.netmdpi.com This globular fold is comprised of two distinct α-helices connected by a well-defined interhelical loop. nih.govacs.orgnih.gov
The secondary structure of sublancin-168 is dominated by two alpha-helical segments. acs.orgnih.gov The first helix (Helix A) spans amino acid residues 6 through 16, while the second helix (Helix B) encompasses residues 26 to 35. researchgate.netacs.orgrcsb.org These two helices are arranged in a nearly antiparallel fashion, offset from each other by an angle of approximately 25 degrees. acs.org
Connecting these helices is a nine-residue interhelical loop, which includes residues 17 through 25. researchgate.netacs.orgrcsb.org This loop is not a flexible linker but a conformationally well-structured region, a feature attributed to stabilizing hydrophobic interactions and hydrogen bonding. nih.govacs.orgrcsb.org Furthermore, the N-terminal pentapeptide (residues 1-5) is also well-defined, with the N-terminal amino group positioned between the two helices rather than being fully solvent-exposed. acs.org
| Structural Element | Residue Range | Description |
|---|---|---|
| N-terminus | 1-5 | Well-defined region inserted between helices |
| α-Helix A | 6-16 | First helical segment |
| Interhelical Loop | 17-25 | Well-structured connecting loop containing the glycosylation site |
| α-Helix B | 26-35 | Second helical segment |
| C-terminus | 36-37 | Well-defined terminal portion |
A defining feature of sublancin-168 is its post-translational modification: a glucose moiety attached to the sulfur atom of Cysteine 22 (Cys22) via a β-S-linkage. acs.orgoup.com This S-linked glycosylation is a rare modification that places sublancin-168 in the glycocin family of bacteriocins. nih.govacs.org The presence of the β-linkage was confirmed by an observed Nuclear Overhauser Effect (NOE) restraint between a beta-proton of Cys22 and the H1 proton of the glucose molecule. nih.govacs.org
Structurally, the glucose moiety is the least-defined section of the molecule, indicating considerable conformational flexibility. nih.govacs.org There are no apparent hydrophobic interactions between the sugar and the peptide backbone. nih.govacs.org This flexibility may account for the observation that the native glucose can be experimentally replaced with other hexoses. nih.gov Despite its flexibility, this glycosylation is known to be essential for the antimicrobial activity of sublancin.
The tertiary structure of sublancin-168 is critically stabilized by two nested disulfide bonds. researchgate.netmdpi.comnih.gov These covalent linkages connect four of the five cysteine residues present in the mature peptide. nih.gov The formation of these bonds is an enzymatic process managed by two thiol-disulfide oxidoreductases, BdbA and BdbB, which are encoded within the sublancin biosynthetic gene cluster. nih.govasm.org BdbB, in particular, has been shown to be of major importance for this process. asm.orgresearchgate.net
Structural Determinants of Sublancin-168 Stability
Sublancin-168 is noted for its extraordinary chemical and thermal stability, a characteristic directly attributable to its three-dimensional structure. researchgate.netnih.govacs.orgoup.com The primary determinant of this stability is its highly compact and constrained conformation. nih.govacs.org
Several structural features collectively contribute to this robustness:
Disulfide Bonds: The two disulfide bonds act as molecular staples, holding the helical secondary structures together and preventing unfolding. researchgate.netnih.gov
Well-Structured Loop: The interhelical loop, stabilized by a network of hydrogen bonds and hydrophobic interactions, is not a point of weakness but a rigidifying element of the structure. acs.orgnih.govrcsb.org
This combination of covalent cross-linking and tightly packed non-covalent interactions provides a clear structural explanation for the high stability of sublancin-168. researchgate.netnih.govacs.org
Mechanisms of Antimicrobial Action of Bacteriocin Sublancin 168
Spectrum of Antimicrobial Activity Against Gram-Positive Microorganisms
Sublancin-168 demonstrates a notable spectrum of activity against a variety of Gram-positive bacteria. google.comcapes.gov.br However, it is inactive against Gram-negative bacteria. google.comcapes.gov.br The sensitivity of susceptible Gram-positive strains to sublancin-168 can vary considerably. google.com
Key pathogens that are susceptible to sublancin-168 include:
Bacillus cereus researchgate.netnih.gov
Bacillus megaterium google.com
Bacillus subtilis (strains lacking the immunity gene) google.com
Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govbiorxiv.orgfrontiersin.orgnih.govasm.org
Streptococcus pyogenes researchgate.netnih.gov
Vancomycin-resistant Enterococcus sp. (VRE) nih.gov
The antimicrobial action of sublancin-168 extends beyond inhibiting vegetative cells; it also effectively inhibits the outgrowth of bacterial spores, a feature it shares with other lantibiotics like nisin and subtilin. google.comcapes.gov.br However, unlike nisin and subtilin, the inhibitory effect of sublancin-168 on spores can be partially reversed by washing. google.com
Table 1: Antimicrobial Spectrum of Sublancin-168 Against Various Gram-Positive Bacteria
| Bacterial Strain | Sensitivity to Sublancin-168 |
|---|---|
| Bacillus cereus T | Susceptible |
| Bacillus megaterium 14581 | Susceptible |
| Bacillus subtilis 6633 | Susceptible |
| Staphylococcus aureus 12600 | Susceptible |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Susceptible |
| Vancomycin-resistant Enterococcus sp. (VRE) | Susceptible |
| Streptococcus pyogenes | Susceptible |
This table is generated based on available research data. google.comresearchgate.netnih.govnih.gov
Interaction with Bacterial Phosphotransferase Systems (PTS)
A critical aspect of sublancin-168's mechanism of action is its interaction with the bacterial phosphoenolpyruvate:sugar phosphotransferase system (PTS). nih.govasm.orgacs.orgnih.govnih.gov The PTS is a major carbohydrate transport system in bacteria that catalyzes the phosphorylation of incoming sugar substrates as they are translocated across the cell membrane. uniprot.org Deletion of the ptsGHI operon, which encodes key components of the glucose PTS, confers resistance to sublancin, highlighting the system's importance for the bacteriocin's activity. nih.govscispace.comresearchgate.net
Role of Histidine-Containing Phosphocarrier Protein (HPr) in Sensitivity
The histidine-containing phosphocarrier protein (HPr), encoded by the ptsH gene, is a central component of the PTS. uniprot.orguni-goettingen.de It acts as a phosphoryl group shuttle from Enzyme I to the various sugar-specific Enzyme II complexes. mdpi.com Studies have shown that HPr is a critical determinant for bacterial sensitivity to sublancin-168. asm.orgnih.gov The phosphorylation branch of the PTS, which involves HPr, is directly implicated in the bioactivity of sublancin, whereas the catabolite repression branch is not. nih.gov
Impact of Enzyme IIA (PtsG) on Target Cell Susceptibility
Enzyme IIA of the glucose-specific PTS, encoded by ptsG, is another key factor in the susceptibility of target cells to sublancin-168. asm.orgnih.gov PtsG is a sugar permease that facilitates the transport of glucose. nih.gov The IIA domain of PtsG receives the phosphate (B84403) group from the phosphorylated HPr. nih.gov Mutagenesis studies have demonstrated that domain A of Enzyme II (PtsG) is particularly crucial for bacterial sensitivity to sublancin. asm.orgnih.gov The overexpression of individual components of the PTS, including PtsG, renders cells more sensitive to sublancin. nih.govacs.orgnih.gov
Influence of Exogenous PTS Sugars on Sublancin-168 Activity
Interestingly, the presence of exogenous PTS sugars, such as glucose, in the growth medium has a significant impact on sublancin-168 activity. nih.govscispace.com Unlike other bacteriocins that target the PTS, where the addition of the corresponding sugar increases sensitivity, the addition of PTS-requiring sugars leads to increased resistance to sublancin. asm.orgnih.gov This suggests a distinct mechanism of action for sublancin. asm.orgnih.gov The presence of glucose in the medium negatively affects the antimicrobial activity of sublancin, and this protective effect is specific to glucose and not observed with other sugars. scispace.com
Engagement with Mechanosensitive Channels
In addition to its interaction with the PTS, sublancin-168's activity is also linked to mechanosensitive channels in the bacterial cell membrane.
Interaction with the Large Mechanosensitive Channel (MscL)
The large mechanosensitive channel (MscL) has been identified as a critical determinant in the susceptibility of bacteria to sublancin-168. nih.govnih.govasm.org MscL is a channel in the cytoplasmic membrane that opens in response to membrane tension, such as that caused by osmotic downshock, allowing the efflux of ions and osmolytes. nih.gov
The susceptibility of both B. subtilis and S. aureus to sublancin-168 is dependent on the presence of a functional MscL. nih.govasm.org Deletion of the mscL gene renders the bacteria resistant to the bacteriocin (B1578144). mdpi.com The activity of sublancin-168 is also affected by the osmolarity of the environment; higher concentrations of NaCl in the growth medium decrease the susceptibility of target cells to sublancin. nih.govmdpi.com This effect is not due to an influence of NaCl on the bacteriocin itself, but rather on the target cells. nih.govnih.gov It is hypothesized that MscL may either serve as a direct target for sublancin-168 or act as a gateway for its entry into the cytoplasm. nih.govnih.govmdpi.comasm.org
Proposed Role of MscL in Sublancin-168 Susceptibility and Uptake
The large mechanosensitive channel of conductance (MscL) has been identified as a critical determinant in bacterial susceptibility to sublancin-168. nih.govnih.gov Studies have shown that the presence of MscL in both Bacillus subtilis and the pathogenic bacterium Staphylococcus aureus is necessary for sublancin-168 to exert its inhibitory effects. nih.govnih.gov Deletion of the mscL gene renders these bacteria resistant to the bacteriocin. mdpi.com
The susceptibility of bacterial cells to sublancin-168 is influenced by the osmolarity of the surrounding environment. mdpi.com Specifically, increased concentrations of sodium chloride (NaCl) in the growth medium have been observed to decrease the susceptibility of sensitive cells to sublancin-168. nih.govnih.gov This effect is not due to any impact of NaCl on the production, stability, or activity of sublancin-168 itself. nih.govmdpi.com Instead, it is proposed that high osmolarity conditions may force the MscL channel to remain closed, thereby impeding the action of the bacteriocin. asm.org
The precise role of MscL in the mechanism of sublancin-168 is still under investigation. It is hypothesized that MscL may function as a direct target for sublancin-168 or, alternatively, act as a gateway for its entry into the cytoplasm. nih.govnih.gov The latter possibility is supported by the observation that other antimicrobial compounds, such as streptomycin, also utilize the MscL channel to enter the cell. asm.orgasm.org However, direct evidence of sublancin-168 binding to or passing through the MscL channel has not yet been definitively established. asm.org
Impact on Bacterial Macromolecular Synthesis
Sublancin-168 exerts a significant inhibitory effect on several key macromolecular synthesis pathways within susceptible bacteria, without directly compromising cell wall biosynthesis. nih.gov
Inhibition of Deoxyribonucleic Acid (DNA) Replication
Sublancin-168 significantly disrupts DNA replication in target cells. nih.gov Macromolecular synthesis assays monitoring the incorporation of radiolabeled precursors have demonstrated that sublancin-168 inhibits the incorporation of ¹⁴C-thymidine, a key component of DNA. nih.gov The inhibitory effect on DNA synthesis is comparable to that of ciprofloxacin, a known inhibitor of DNA replication. nih.gov This strong inhibition of an upstream process like DNA biosynthesis suggests it could be a primary target. nih.gov
Disruption of Ribonucleic Acid (RNA) Transcription
The process of RNA transcription is also negatively affected by sublancin-168. nih.govmdpi.com Studies have shown a significant reduction in the incorporation of ³H-uridine, a precursor for RNA synthesis, in the presence of the bacteriocin. nih.gov While transcription is inhibited, it is considered a downstream effect of the disruption of DNA replication. nih.gov
Interference with Protein Translation
Protein synthesis is another essential cellular process that is hindered by the action of sublancin-168. nih.govmdpi.com The incorporation of radiolabeled amino acids into proteins is significantly reduced in bacteria treated with this bacteriocin. nih.gov Similar to RNA transcription, the inhibition of protein translation is likely an indirect consequence of the primary disruption of DNA replication. nih.gov
Distinction from Cell Wall Synthesis Inhibition
A noteworthy aspect of sublancin-168's mechanism is its lack of direct interference with cell wall synthesis. nih.gov Assays monitoring the incorporation of ¹⁴C-N-acetyl-D-glucosamine, a crucial component of the bacterial cell wall, have shown that sublancin-168 does not significantly inhibit this pathway, especially at early time points. nih.gov This distinguishes it from other bacteriocins, like nisin, which primarily target cell wall synthesis by binding to Lipid II. asm.org While some minor effects on cell wall synthesis were observed after prolonged exposure, it is not considered the primary mode of action. nih.gov
Table 1: Impact of Sublancin-168 on Macromolecular Synthesis in B. subtilis ΔSPβ
| Macromolecular Process | Precursor Monitored | Observation | Reference |
|---|---|---|---|
| DNA Replication | ¹⁴C-thymidine | Significant inhibition, comparable to ciprofloxacin. | nih.gov |
| RNA Transcription | ³H-uridine | Significant inhibition. | nih.gov |
| Protein Translation | ¹⁴C-L-amino acids | Significant inhibition. | nih.gov |
| Cell Wall Synthesis | ¹⁴C-N-acetyl-D-glucosamine | No significant inhibition at early time points. | nih.gov |
Producer Immunity and Resistance Mechanisms to Bacteriocin Sublancin 168
Identification and Characterization of the Sublancin-168 Immunity Protein (SunI/YolF)
The genetic basis for the producer's immunity to sublancin-168 is located on the SPβ prophage, the same mobile genetic element that harbors the gene for sublancin-168 production (sunA). nih.govnih.govrug.nl For a considerable time, the specific gene responsible for this immunity remained unknown. nih.govnih.govrug.nl Through systematic deletion analysis of genes within the SPβ prophage, a single gene, previously designated yolF, was identified as the crucial determinant for sublancin-168 immunity. nih.govnih.govrug.nl
Growth inhibition assays demonstrated that a B. subtilis strain with a deleted SPβ prophage (ΔSPβ) was sensitive to sublancin-168, whereas the wild-type strain was not. nih.gov The introduction of the yolF gene into the sensitive ΔSPβ strain was sufficient to restore full immunity. nih.gov Consequently, the gene yolF was renamed sunI, for su blan cin i mmunity. nih.govnih.govrug.nl Further characterization showed that SunI is both necessary and sufficient for this protective effect. nih.govnih.gov Even when the sunI gene was expressed in a heterologous and naturally sensitive host, Staphylococcus aureus, it conferred complete resistance to sublancin-168. nih.govnih.govrug.nl This finding underscores that SunI is the sole protein from B. subtilis 168 required for producer immunity. nih.gov
| Property | Description | Source(s) |
| Protein Name | Sublancin immunity protein SunI | uniprot.org |
| Alternative Name | YolF | uniprot.org |
| Gene Name | sunI (formerly yolF) | uniprot.org |
| Organism | Bacillus subtilis (strain 168) | uniprot.org |
| Genetic Locus | SPβ prophage | nih.govnih.govrug.nl |
| Function | Provides producer immunity to the bacteriocin (B1578144) sublancin-168. | nih.govresearchgate.net |
Mechanism of SunI-Mediated Immunity in Bacillus subtilis
The precise molecular mechanism by which SunI confers immunity to sublancin-168 is not yet fully elucidated. nih.gov SunI does not share significant sequence similarity with other known proteins, which makes it difficult to infer its function based on homology. nih.gov However, experimental evidence clearly establishes its role as the primary immunity factor. Deletion of sunI renders the producer strain sensitive, while its presence, even ectopically expressed, provides full protection. nih.gov
The immunity conferred by SunI is highly effective. In co-culture experiments, a B. subtilis strain lacking the SPβ prophage could not grow in the presence of the sublancin-producing parental strain. nih.gov However, expressing sunI in the prophage-deficient strain was completely sufficient to allow its growth, demonstrating the potency of the SunI-mediated protection. nih.gov The fact that SunI functions effectively in a different bacterial species (S. aureus) suggests that it acts as a direct antagonist to sublancin-168 without requiring other specific B. subtilis factors. nih.gov Based on its unique structural characteristics, it has been proposed that SunI represents a novel class of bacteriocin antagonists. nih.govnih.gov
Topology and Subcellular Localization of the SunI Protein
Subcellular localization studies have determined that the SunI protein is anchored to the cell membrane. nih.govuniprot.org It is classified as a single-pass membrane protein. uniprot.org The topology of SunI is noteworthy and considered novel among known bacteriocin immunity proteins. nih.govnih.gov It possesses a single transmembrane domain at its N-terminus. nih.govnih.gov
This arrangement results in an Nout-Cin topology, where the N-terminus is located outside the cell and the C-terminus, which constitutes the bulk of the protein, faces the cytoplasm. nih.govnih.govrug.nl This specific orientation is unusual for proteins involved in bacteriocin immunity and suggests a unique mechanism of action that may involve interaction with sublancin-168 at the membrane or preventing its access to intracellular targets from within the cytoplasm. nih.gov
| Feature | Description | Source(s) |
| Subcellular Location | Cell membrane | uniprot.org |
| Protein Type | Single-pass membrane protein | uniprot.org |
| Topology | Nout-Cin | nih.govnih.gov |
| Transmembrane Domain | Single N-terminal domain (residues 1-21) | nih.govuniprot.org |
| Cytoplasmic Domain | C-terminal bulk of the protein (residues 22-105) | nih.govuniprot.org |
Emergence of Resistance in Target Bacteria
Beyond the dedicated immunity system of the producer, target bacteria can exhibit or develop resistance to sublancin-168 through different mechanisms. In B. subtilis itself, a natural resistance mechanism independent of SunI exists, which is mediated by the σW regulon. nih.gov Genes within this regulon, specifically the yqeZyqfAB operon, can confer a degree of resistance to sublancin-168. nih.gov However, this intrinsic system provides insufficient protection for survival when faced with the high concentrations of sublancin produced by a neighboring producer strain. nih.gov
Resistance can also emerge in sensitive bacteria through mutations affecting the bacteriocin's target pathway. Sublancin-168 is known to inhibit the synthesis of DNA, RNA, and proteins. nih.govresearchgate.net Previous studies have indicated that the phosphoenolpyruvate:sugar phosphotransferase system (PTS), a major carbohydrate uptake system in bacteria, is critically involved in sensitivity to sublancin. nih.gov Specifically, the deletion of the ptsGHI operon, which is involved in glucose uptake, has been shown to result in resistance to sublancin. nih.gov This suggests that sublancin may hijack this transport system to enter the cell, and its inactivation prevents the bacteriocin from reaching its intracellular targets.
Biotechnological Production and Engineering of Bacteriocin Sublancin 168
Optimization of Fermentation Conditions for Enhanced Yield
The biosynthesis of sublancin-168 is intricately linked to the environmental and nutritional conditions of the fermentation process. Optimization of these parameters is a critical step towards achieving higher production titers. Statistical methodologies, such as Plackett-Burman design and response surface methodology (RSM), have been effectively utilized to identify and refine the most influential factors for maximizing sublancin-168 yield. nih.gov
The choice of carbon and nitrogen sources in the fermentation medium profoundly influences the metabolic pathways leading to sublancin-168 synthesis. Research has shown that complex organic sources are particularly effective in boosting production.
Through systematic screening, corn powder and soybean meal have been identified as significant factors for enhancing sublancin-168 yield. nih.gov Corn powder likely provides readily available carbohydrates that fuel the primary metabolism of B. subtilis, which in turn supports the energy-intensive process of bacteriocin (B1578144) synthesis. Soybean meal serves as a rich source of amino acids, the fundamental building blocks of the sublancin-168 peptide. nih.gov
In a study utilizing response surface methodology, the optimal concentrations for these components were determined to be 28.49 g/L of corn powder and 22.99 g/L of soybean meal. nih.gov This optimized medium composition led to a significant increase in sublancin-168 production, demonstrating the critical role of these specific carbon and nitrogen sources. nih.gov
| Component | Optimal Concentration (g/L) | Role in Fermentation |
|---|---|---|
| Corn Powder | 28.49 | Carbon Source |
| Soybean Meal | 22.99 | Nitrogen Source |
Temperature is a crucial environmental parameter that governs the rate of enzymatic reactions and microbial growth, thereby directly impacting bacteriocin production. For B. subtilis 168, the optimal temperature for sublancin-168 biosynthesis has been precisely determined.
Initial studies indicated that the optimal temperature for sublancin-168 production was around 32°C. nih.gov Further optimization using statistical models refined this to an optimal incubation temperature of 30.8°C. nih.gov Operating within this narrow temperature range is essential for maximizing the yield, as deviations can negatively affect both bacterial growth and the efficiency of the biosynthetic machinery. The combination of optimized medium and temperature resulted in a repeatable yield of 135.4 mg/L in a bioreactor, a significant improvement over the initial yields of no more than 60 mg/L. nih.gov
| Parameter | Optimal Value | Impact on Production |
|---|---|---|
| Temperature | 30.8°C | Maximizes enzymatic activity and bacterial growth for sublancin-168 synthesis. |
Genetic Engineering Strategies for Improved Production
Beyond optimizing fermentation conditions, genetic manipulation of the producing strain, B. subtilis 168, offers a powerful approach to further enhance sublancin-168 production. These strategies often focus on understanding and re-engineering the native regulatory networks that control the expression of the sublancin biosynthetic genes.
The biosynthesis of sublancin-168 is governed by a complex transcriptional regulatory network. The structural gene for the sublancin precursor, sunA, along with other genes necessary for its modification and transport (sunT, bdbA, sunS, and bdbB), are located on the SPβ prophage within the B. subtilis 168 genome. rug.nlresearchgate.net The expression of sunA is heterogeneously expressed within a bacterial population and is controlled by several key transcriptional regulators, including Spo0A, AbrB, and Rok. rug.nl
Targeted deletion of the gene encoding the repressor Rok has been shown to increase the promoter activity of sunA, leading to higher levels of sublancin expression. rug.nl Similarly, the transition state regulator AbrB also acts as a repressor of sublancin biosynthesis. researchgate.net Manipulation of these regulatory elements, for instance, by deleting or modifying the binding sites of these repressors in the promoter region of the sunA operon, presents a viable strategy for increasing sublancin-168 production.
Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is another promising avenue for increasing the yield of sublancin-168. While B. subtilis 168 is the natural producer, other hosts might offer advantages such as faster growth rates, simpler genetic manipulation, or a lack of native proteases that could degrade the produced bacteriocin.
Escherichia coli is a commonly used host for heterologous protein production due to its well-characterized genetics and rapid growth. mdpi.com However, the production of bacteriocins like sublancin-168 in E. coli can be challenging due to the cytotoxic nature of the peptide and the need for specific post-translational modifications. aiche.org The co-expression of the sublancin structural gene (sunA) along with the necessary modification enzymes and the immunity protein (sunI) would be required for the production of active sublancin-168. nih.govnih.gov While the heterologous expression of components of the subtilin biosynthesis machinery in E. coli has been reported, the complete synthesis of sublancin-168 in a heterologous host remains a target for future research. illinois.edu
Synthetic Biology Approaches for Sublancin-168 and Analogs
Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers innovative solutions for the production of bacteriocins and their analogs. syngulon.comlbl.govarborbiosci.com This approach allows for the rational design of production systems and the creation of novel bacteriocin variants with improved properties.
Cell-free protein synthesis (CFPS) systems are a powerful synthetic biology tool for the rapid prototyping and production of bacteriocins. aiche.orgsyngulon.com These systems are not constrained by cell viability and are therefore ideal for producing cytotoxic peptides like sublancin-168. By providing the necessary genetic templates and reaction components in vitro, CFPS can be used to screen for optimal production constructs and to generate sublancin analogs with altered functionalities.
Furthermore, synthetic biology enables the creation of sublancin-168 analogs with modified properties. For instance, the S-linked glucose moiety on Cys22 is crucial for sublancin's activity. acs.org Studies have explored the chemical synthesis of sublancin analogs with different sugar moieties, such as galactose, mannose, and N-acetylglucosamine. researchgate.netnih.gov These synthetic analogs have shown comparable or even superior antimicrobial activity to the natural sublancin, demonstrating the potential of synthetic approaches to generate novel bacteriocins with enhanced therapeutic potential. researchgate.net
Chemical Synthesis Methodologies (e.g., Native Chemical Ligation, Fmoc-SPPS)
The total chemical synthesis of sublancin-168 has been successfully achieved, providing access to this complex molecule and enabling the creation of structural analogs. Two primary strategies have been employed: a stepwise solid-phase peptide synthesis (SPPS) and a convergent approach utilizing Native Chemical Ligation (NCL).
One of the initial total syntheses of sublancin-168 utilized a stepwise Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (Fmoc-SPPS) approach. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. A key component of this synthesis was the incorporation of a pre-glycosylated amino acid building block, specifically Fmoc-Cys(Glc(OAc)4)-OH, to introduce the S-linked glucose moiety at the Cys22 position.
A more convergent and efficient strategy for the synthesis of sublancin-168 involves Native Chemical Ligation (NCL). acs.orgresearchgate.netnih.gov This methodology relies on the chemoselective reaction between a peptide C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond. In the synthesis of sublancin-168, the peptide was strategically divided into two fragments. The ligation was planned at the Cys14 residue. acs.org
The N-terminal fragment (residues 1-13) was synthesized with a C-terminal thioester, while the C-terminal fragment (residues 14-37), containing the S-glucosylated Cys22, was prepared with an N-terminal cysteine. acs.org Both fragments were synthesized using microwave-assisted Fmoc-SPPS. acs.org The subsequent ligation of these two fragments, followed by an oxidative folding step to form the two essential disulfide bonds (Cys7-Cys36 and Cys14-Cys29), yielded the mature sublancin-168. acs.org This convergent NCL approach has also been successfully used to prepare S-glycosylated variants of sublancin-168. acs.orgnih.gov
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Stepwise Fmoc-SPPS | Linear synthesis on a solid support; uses a pre-glycosylated cysteine building block. | Well-established peptide synthesis technique. | acs.org |
| Native Chemical Ligation (NCL) | Convergent synthesis involving the ligation of two smaller, independently synthesized peptide fragments. | Improved efficiency for synthesizing larger peptides; allows for segmental isotopic labeling and modification. | acs.orgresearchgate.netnih.govnih.gov |
Design and Production of S-Glycosylated Variants for Structure-Activity Relationship Studies
The S-linked glucose moiety at Cysteine-22 is a hallmark of sublancin-168 and has been a primary focus of structure-activity relationship (SAR) studies. acs.orgnih.gov Chemical synthesis and enzymatic approaches have enabled the generation of various S-glycosylated variants to probe the significance of this sugar residue for the bacteriocin's antimicrobial activity. acs.orgnih.gov
Research has demonstrated that the glycosylation at Cys22 is essential for the antimicrobial activity of sublancin-168. acs.org Analogs of sublancin-168 have been synthesized with different sugar moieties attached to Cys22, including galactose, mannose, and N-acetylglucosamine. nih.govresearchgate.net These studies revealed that while the presence of a sugar is crucial, the precise identity of the hexose is not strictly critical for its antimicrobial function, as these variants retained significant activity. nih.gov Further investigations have even shown that a xylose analog at this position is more active than the native glucose-containing sublancin-168. nih.gov
In addition to modifying the glycan component, SAR studies have also explored the role of the peptide backbone. The biosynthetic machinery of sublancin-168 has been shown to tolerate amino acid substitutions in both of its helical regions. nih.gov Site-directed mutagenesis studies have identified specific amino acid residues that are important for bioactivity. Notably, the residues Asn31 and Arg33, located in the C-terminal helix (helix B), have been shown to be significant for the antimicrobial potency of sublancin-168. nih.gov
| Variant | Modification | Impact on Antimicrobial Activity | Reference |
|---|---|---|---|
| Galactose-Cys22 Sublancin-168 | Replacement of glucose with galactose at Cys22. | Retains antimicrobial activity. | nih.govresearchgate.net |
| Mannose-Cys22 Sublancin-168 | Replacement of glucose with mannose at Cys22. | Retains antimicrobial activity. | nih.govresearchgate.net |
| N-acetylglucosamine-Cys22 Sublancin-168 | Replacement of glucose with N-acetylglucosamine at Cys22. | Retains antimicrobial activity. | nih.govresearchgate.net |
| Xylose-Cys22 Sublancin-168 | Replacement of glucose with xylose at Cys22. | Shows higher activity than native sublancin-168. | nih.gov |
| Non-glycosylated Sublancin-168 | Absence of the sugar moiety at Cys22. | Loss of antimicrobial activity. | acs.orgresearchgate.net |
| Asn31Ala Sublancin-168 | Alanine substitution at Asparagine 31. | Reduced antimicrobial activity. | nih.gov |
| Arg33Ala Sublancin-168 | Alanine substitution at Arginine 33. | Reduced antimicrobial activity. | nih.gov |
Ecological and Evolutionary Aspects of Bacteriocin Sublancin 168
Role of Sublancin-168 in Microbial Competition and Niche Establishment
The production of antimicrobial compounds is a key strategy in interference competition, where organisms directly inhibit the growth of their competitors. Sublancin-168 is a potent weapon in the arsenal (B13267) of Bacillus subtilis 168, enabling it to outcompete other microbes for limited resources and establish a stable ecological niche.
Sublancin-168 exhibits a broad spectrum of bactericidal activity, primarily targeting Gram-positive bacteria. nih.govresearchgate.net This includes notable pathogens such as Bacillus cereus, Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pyogenes, and Listeria monocytogenes. nih.govresearchgate.netnih.gov By inhibiting a wide range of competitors, B. subtilis 168 can effectively colonize and dominate environments rich in these susceptible species. The mechanism of action involves the inhibition of essential macromolecular synthesis pathways, including DNA replication, transcription, and translation in sensitive cells. nih.gov
A critical component of this competitive strategy is the producer's self-immunity. The biosynthetic gene cluster for sublancin-168 also encodes an immunity protein, SunI (formerly known as YolF). nih.govnih.gov This protein is anchored to the cell membrane and protects the producing cell from the antimicrobial effects of the sublancin it secretes. nih.gov This self-protection mechanism is indispensable; without it, the production of such a potent bacteriocin (B1578144) would be self-lethal. The constitutive expression of the immunity gene ensures the producer is always protected, allowing it to thrive in an environment where it actively releases a toxic compound. researchgate.net The presence of both the bacteriocin and its cognate immunity protein allows B. subtilis 168 to create a zone of inhibition around itself, effectively carving out a niche by eliminating or suppressing the growth of nearby competitors.
Comparative Genomics of Sublancin-168 Biosynthetic Gene Clusters Across Bacillus Strains
The genetic blueprint for sublancin-168 production in Bacillus subtilis 168 is located on the integrated SPβ prophage within its chromosome. nih.govnih.gov This collection of genes is known as a Biosynthetic Gene Cluster (BGC). The core BGC for sublancin-168 includes the precursor peptide gene (sunA), a glycosyltransferase (sunS) responsible for attaching a glucose moiety to a cysteine residue, a transporter with a peptidase domain (sunT), and the immunity gene (sunI). nih.govnih.govu-tokyo.ac.jp
Comparative genomic analyses across different Bacillus species and strains reveal significant diversity in their BGCs for secondary metabolites. nih.govbiorxiv.org This diversity is a major driver of the varied antagonistic capabilities observed within the genus. While some BGCs are conserved across many strains (core metabolome), others are strain-specific, reflecting adaptation to unique ecological niches. nih.gov
Studies on the genus Bacillus have shown a positive correlation between the diversity of BGCs and the phylogenetic distance between strains, suggesting that as strains diverge evolutionarily, so do their arsenals of secondary metabolites. nih.govbiorxiv.org The sublancin-168 BGC, being located on a prophage, is susceptible to horizontal gene transfer, which can lead to its distribution among different Bacillus strains. However, variations in the gene cluster, such as mutations, gene duplications, or the acquisition of different regulatory elements, can occur. These genetic changes can alter the structure, activity, or expression level of the produced sublancin, potentially leading to variants with different antimicrobial spectra or potency. The presence or absence of the complete sublancin BGC in different Bacillus isolates can therefore be a key determinant of their competitive interactions within a microbial community. nih.govjic.ac.uk
| Gene | Protein Product | Function |
|---|---|---|
| sunA | Sublancin precursor peptide | The core peptide that undergoes post-translational modification. nih.gov |
| sunS | Glycosyltransferase | Attaches a glucose moiety to the SunA precursor peptide. nih.gov |
| sunT | ABC Transporter | Exports the mature sublancin-168 peptide and cleaves the leader peptide. nih.govu-tokyo.ac.jp |
| sunI (yolF) | Immunity Protein | Provides self-protection to the producing cell against sublancin-168. nih.gov |
Evolutionary Relationship of Glycocins and Other RiPP Classes
Sublancin-168 is classified as a glycocin, a family of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). nih.gov202.54.226 RiPPs are a large and diverse class of natural products synthesized via the ribosomal translation of a precursor peptide, which is then matured by a series of enzyme-catalyzed post-translational modifications. nih.gov This biosynthetic strategy allows for significant chemical diversity.
Glycocins are characterized by the presence of S- or O-linked sugar moieties and stabilizing disulfide bonds. nih.govnih.gov They represent just one of many RiPP classes, each defined by its unique set of post-translational modifications. The evolutionary history of these classes is complex, often involving the recruitment and adaptation of enzymes from primary metabolism. For instance, the modifying enzymes that define different RiPP classes, such as the glycosyltransferases in glycocins or the dehydratases and cyclases in lanthipeptides, often share evolutionary origins with enzymes involved in other cellular processes. nih.gov
The evolution of RiPPs is also shaped by the co-evolution of the precursor peptide and the modifying enzymes. A key element in many RiPP biosynthetic pathways is the RiPP Recognition Element (RRE), a protein domain that specifically binds the leader peptide region of the precursor, guiding the modifying enzymes to the core peptide. nih.gov This modularity—a recognition element, a modifiable core peptide, and modifying enzymes—allows for the rapid evolution of new bioactive compounds through mutation and recombination. Glycocins, like other RiPPs such as lanthipeptides, lassopeptides, and cyanobactins, showcase this evolutionary paradigm. 202.54.226 While they share a common ribosomal origin, the divergence in their modifying enzymes has led to a vast array of chemical structures and biological activities, highlighting the evolutionary plasticity of RiPP biosynthesis.
| RiPP Class | Defining Feature(s) | Example Compound(s) |
|---|---|---|
| Glycocin | Glycosylation (S- or O-linked); Disulfide bonds. nih.gov202.54.226 | Sublancin-168, Glycocin F 202.54.226 |
| Lanthipeptide | Lanthionine (B1674491)/Methyllanthionine bridges. 202.54.226 | Nisin, Subtilin google.com |
| Lassopeptide | Lariat knot-like "lasso" structure. 202.54.226 | Microcin J25 |
| Cyanobactin | N-to-C macrocyclization; often includes heterocyclized amino acids. 202.54.226 | Patuellamide |
| Bottromycin | Macrocyclic amidine; C-terminal follower peptide instead of N-terminal leader. 202.54.226 | Bottromycin A2 |
Emerging Research and Future Directions in Sublancin 168 Studies
Development of Novel Sublancin-168 Derivatives and Analogs
A key area of research has been the synthesis and evaluation of sublancin-168 analogs to understand the structure-activity relationships (SAR) and potentially improve its efficacy. A significant finding is that while the S-linked glucose on cysteine-22 (Cys22) is essential for its antimicrobial activity, the identity of the sugar can be varied. nih.govnih.gov
Researchers have successfully created analogs by enzymatically attaching different sugar moieties to the sublancin core peptide. nih.gov This was achieved by utilizing the promiscuity of the S-glycosyltransferase SunS, the enzyme responsible for attaching glucose to the precursor peptide SunA. acs.orgnih.gov Studies have shown that analogs featuring galactose, mannose, and N-acetylglucosamine (GlcNAc) attached to Cys22 retain antimicrobial activity. nih.govresearchgate.net This flexibility suggests that the sugar's primary role may be related to solubility, stability, or initial recognition by the target cell, rather than a highly specific interaction with a receptor. nih.gov
These findings open the door for chemoenzymatic synthesis of a wide array of sublancin derivatives with potentially modulated properties, such as altered solubility, stability, or even target specificity.
| Analog | Sugar Moiety | Antimicrobial Activity Status | Reference |
|---|---|---|---|
| Native Sublancin-168 | Glucose | Active | nih.gov |
| Galactose-Sublancin | Galactose | Active | nih.gov |
| Mannose-Sublancin | Mannose | Active | nih.gov |
| GlcNAc-Sublancin | N-acetylglucosamine | Active | nih.gov |
| Aglycone Sublancin | None | Inactive | nih.gov |
Elucidation of Remaining Unknowns in Sublancin-168 Mechanism of Action
While significant progress has been made, the precise molecular target of sublancin-168 remains an area of active investigation. It is known to be a bactericidal agent that does not lyse the cell membrane or inhibit cell wall biosynthesis. nih.gov Instead, research has shown that sublancin-168 inhibits multiple macromolecular synthesis pathways, including DNA replication, transcription, and translation. nih.govresearchgate.net This suggests a mechanism that targets a fundamental upstream process essential for these cellular functions. nih.gov
Several key cellular components have been implicated in the sensitivity of bacteria to sublancin-168:
The Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS): The glucose-specific PTS has been identified as a critical factor. nih.govnih.gov Deletion of the ptsGHI operon, which encodes components of this system, confers resistance to sublancin. nih.gov Furthermore, the presence of glucose in the growth medium can reduce the bacteriocin's effectiveness, suggesting competition for or interference with the PTS. nih.gov This has led to the hypothesis that the PTS may act as a receptor or a translocation system for sublancin to enter the cell. nih.govnih.gov
Mechanosensitive Ion Channel (MscL): The large-conductance mechanosensitive ion channel, encoded by the mscL gene, has also been linked to sublancin susceptibility. researchgate.net Deletion of mscL renders sensitive strains of Bacillus subtilis and Staphylococcus aureus resistant. researchgate.net The exact role of MscL is still unclear; it could be a direct target, part of a target complex, or an entry point for the bacteriocin (B1578144) into the cell. researchgate.net
The current model suggests that sublancin-168 may initially interact with the PTS, and its subsequent action may involve the MscL channel, leading to the downstream inhibition of essential biosynthetic processes. nih.govnih.govresearchgate.net However, the direct intracellular target that, once inhibited, causes the cessation of DNA, RNA, and protein synthesis is yet to be identified.
Broadening the Antimicrobial Spectrum through Peptide Engineering
The antimicrobial activity of sublancin-168 is primarily directed against Gram-positive bacteria, including notable pathogens like Staphylococcus aureus, Streptococcus pyogenes, and Bacillus cereus. nih.govasm.org Efforts to broaden this spectrum to include other pathogens are rooted in peptide engineering, guided by structure-activity relationship (SAR) studies.
The three-dimensional structure of sublancin reveals two alpha-helices connected by a loop containing the essential glycosylated cysteine. acs.org This compact, stable structure is held together by two disulfide bonds. nih.gov Site-directed mutagenesis studies have been employed to probe the importance of specific amino acid residues for its antimicrobial function. nih.gov
Research focused on the solvent-exposed residues in the helices has identified key positions that are critical for bioactivity. nih.gov Specifically, mutations of residues Asn31 and Arg33 in the second helix (Helix B) were found to significantly impact sublancin's antimicrobial potency. nih.gov This suggests that this region of the peptide may be crucial for interacting with the target cell or a specific receptor.
By systematically substituting amino acids in these helices, researchers aim to create variants with enhanced activity or a wider range of targets. The goal is to modify the peptide's surface properties—such as charge, hydrophobicity, and spatial arrangement of side chains—to enable interaction with the cellular envelopes of a broader array of bacteria, potentially including some Gram-negative species. nih.govnih.gov The heterologous expression of the sublancin biosynthetic pathway in hosts like E. coli facilitates the production and screening of these engineered variants. nih.gov
| Residue | Location | Importance for Bioactivity | Reference |
|---|---|---|---|
| Asn31 | Helix B | High | nih.gov |
| Arg33 | Helix B | High | nih.gov |
Potential Applications of Sublancin-168 in Agro-Food and Biocontrol Systems
The potent antimicrobial activity and remarkable stability of sublancin-168 make it a promising candidate for applications in the agriculture and food industries. nih.govgoogle.com Its effectiveness against Gram-positive bacteria that are common food spoilage organisms or plant pathogens is a key driver of this interest. nih.govresearchgate.net
In the context of food preservation, sublancin-168 could be utilized as a natural preservative to extend the shelf life of various food products. google.com Its stability under a range of pH and temperature conditions is a significant advantage over less robust antimicrobial agents. researchgate.net The low yields of natural production have been a bottleneck, but recent optimization of fermentation conditions using statistical experimental designs has significantly increased production, making commercial application more feasible. nih.govnih.gov
As a biocontrol agent, sublancin-168, or the Bacillus subtilis 168 strain that produces it, could be applied to crops to protect against plant pathogenic bacteria. europa.eu Bacillus species are well-known for their use as biopesticides due to their ability to produce a variety of antimicrobial compounds and form resilient endospores. europa.eu Sublancin's activity against bacteria like Bacillus cereus, a known soil bacterium and opportunistic pathogen, highlights its potential in managing microbial communities in agricultural settings. google.comresearchgate.net The use of such biocontrol agents aligns with the growing demand for sustainable agricultural practices and the reduction of chemical pesticide use. cornell.edu
Further research is needed to evaluate the efficacy of sublancin-168 in complex food matrices and field conditions, as well as to ensure its safety and regulatory approval for these applications.
Q & A
Basic Research Questions
Q. What structural features contribute to sublancin-168’s antimicrobial activity?
- Answer : Sublancin-168’s activity is attributed to its 19-amino acid sequence (IGCGGGAVACQNYRQFCR) and disulfide bonds formed by cysteine residues (Cys³, Cys¹⁰, and Cys¹⁶), which stabilize its tertiary structure. Structural analysis via nuclear magnetic resonance (NMR) or X-ray crystallography can elucidate conformational stability and binding motifs. For example, mutations in cysteine residues reduce bactericidal efficacy, highlighting their role in maintaining structural integrity .
Q. What in vitro assays are recommended for evaluating sublancin-168’s antimicrobial efficacy?
- Answer : Common assays include:
- Minimum Inhibitory Concentration (MIC) : Determines the lowest concentration inhibiting bacterial growth (e.g., against Staphylococcus aureus or Escherichia coli).
- Time-Kill Curves : Assess bactericidal kinetics over 24 hours.
- Zone of Inhibition : Measures diffusion efficacy in agar-based assays.
Variables such as bacterial strain selection (Gram-positive vs. Gram-negative), culture media (e.g., Mueller-Hinton broth), and incubation conditions (aerobic/anaerobic) must be standardized to ensure reproducibility .
Q. How should researchers handle and store sublancin-168 to maintain stability?
- Answer : Sublancin-168 is sensitive to enzymatic degradation and temperature fluctuations. Store lyophilized peptides at -20°C in airtight, light-protected vials. For working solutions, use sterile buffers (e.g., phosphate-buffered saline, pH 7.4) and avoid repeated freeze-thaw cycles. Purity (>95%) should be verified via HPLC prior to experimental use .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bactericidal spectra of sublancin-168?
- Answer : Contradictions in activity (e.g., efficacy against Gram-negative strains) often arise from methodological differences. Strategies include:
-
Strain-Specific Analysis : Compare clinical vs. lab-adapted bacterial isolates.
-
Culture Condition Optimization : Vary pH, osmolarity, or nutrient availability.
-
Meta-Analysis : Systematically review published MIC values (Table 1) to identify trends. For example, Bacillus subtilis SPBc2 prophage-derived sublancin-168 may show variable activity due to bacterial membrane composition differences .
Table 1 : Reported MIC Values for Sublancin-168
Pathogen MIC Range (μg/mL) Study Conditions Reference ID Staphylococcus aureus 2–8 Mueller-Hinton broth, 37°C Escherichia coli 16–64 LB broth, aerobic
Q. What experimental models are appropriate for studying sublancin-168’s in vivo efficacy?
- Answer : Use murine infection models to evaluate pharmacokinetics and toxicity:
- Systemic Infection : Intraperitoneal injection of Listeria monocytogenes followed by sublancin-168 administration.
- Ethical Compliance : Adhere to NIH guidelines for humane endpoints and sample size justification.
- Outcome Metrics : Measure bacterial load (CFU/mL) in organs (spleen, liver) and serum cytokine levels to assess immune modulation .
Q. How can researchers investigate resistance mechanisms to sublancin-168?
- Answer : Employ genomic and proteomic approaches:
- Whole-Genome Sequencing : Identify mutations in resistant strains (e.g., altered cell wall synthesis genes).
- Proteomic Profiling : Compare membrane protein expression in treated vs. untreated bacteria via 2D gel electrophoresis.
- Functional Validation : Use CRISPR-Cas9 to knock out candidate resistance genes .
Q. What statistical methods are recommended for analyzing sublancin-168 dose-response data?
- Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. For time-kill assays, apply Kaplan-Meier survival analysis with Bonferroni correction for multiple comparisons. Replicate experiments at least three times to ensure power (>80%) .
Methodological Considerations
- Experimental Design : Include vehicle controls (e.g., buffer-only) and comparator antibiotics (e.g., vancomycin) to contextualize efficacy.
- Data Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in supplementary materials .
- Literature Integration : Use systematic review frameworks (e.g., PRISMA) to synthesize conflicting findings and identify research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
